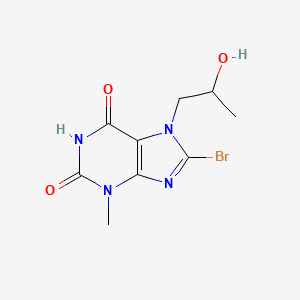

8-溴-7-(2-羟丙基)-3-甲基嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

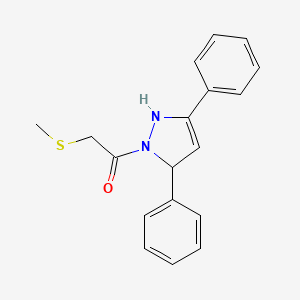

A preparative synthetic method was developed to create previously undescribed 8-bromo-7-(2-hydroxy-3-(4-tert-butyl)phenoxypropyl)-3-methylxanthine derivatives. The reaction involved the condensation of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in propanol-1, resulting in the formation of the target compound (Scheme 1). Further modifications were achieved by introducing various substituents at the 8-position of the xanthine ring .

Molecular Structure Analysis

The molecular formula of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is C10H13BrN4O3 . The presence of the bromine atom allows for extensive modification of the xanthine structure, making it a versatile scaffold for further functionalization .

Chemical Reactions Analysis

科学研究应用

Drug Discovery and Development

This compound is utilized in the early stages of drug discovery as a building block for synthesizing potential therapeutic agents . Its structure allows for the attachment of various functional groups, making it a versatile precursor in medicinal chemistry. Researchers can modify the compound to create new molecules with potential pharmacological activities, such as enzyme inhibitors or receptor modulators.

Biomedical Applications

In the field of biomedicine, this compound finds use in the development of stimuli-responsive hydrogels . These hydrogels can respond to changes in the environment, such as pH or temperature, making them suitable for drug encapsulation and controlled release. This is particularly useful in targeted drug delivery systems, where the compound’s properties can be exploited to release drugs at specific sites within the body.

Pharmaceutical Research

Pharmaceutical researchers are interested in this compound for its role in the synthesis of new drugs . It serves as a key intermediate in the creation of molecules that may exhibit a range of biological activities. Its bromine atom is a reactive site that can be used to introduce additional pharmacophores, enhancing the molecule’s interaction with biological targets.

Material Science

The compound’s unique chemical structure is of interest in material science, particularly in the creation of novel materials with specific properties. Its ability to form bonds with various other chemicals can lead to the development of new polymers or coatings with desired characteristics, such as increased durability or specific responses to environmental stimuli.

Chemical Synthesis

In synthetic chemistry, this compound is a valuable synthon for constructing complex molecules . Its reactivity, particularly the presence of the bromine atom, allows chemists to perform subsequent transformations, such as cross-coupling reactions, to build larger and more complex structures.

Medical Diagnostics

While not directly used in diagnostics, derivatives of this compound could be synthesized for use in diagnostic assays . By attaching specific reporter groups to the molecule, researchers can create probes that bind to particular biomarkers, aiding in the detection and quantification of disease-related molecules.

作用机制

Target of Action

It is known that xanthine derivatives, which this compound is a part of, are biologically active and have been used in medical practice .

Mode of Action

It is known that xanthine derivatives interact with their targets to exert their effects .

Biochemical Pathways

Xanthine derivatives are known to be involved in various biochemical processes .

Result of Action

It is known that xanthine derivatives have various pharmacological activities .

属性

IUPAC Name |

8-bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFANUHPNPBGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)

![N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2920102.png)

![N-(2-(6-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2920110.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2920112.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid](/img/structure/B2920113.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2920117.png)